molecular formula C22H22N2O6 B061321 Darusentan, (+/-)- CAS No. 178306-46-2

Darusentan, (+/-)-

Cat. No. B061321
M. Wt: 410.4 g/mol
InChI Key: FEJVSJIALLTFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darusentan, (+/-)-, is a chemical compound that belongs to the category of endothelin receptor antagonists (ERAs). It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure.

Mechanism Of Action

Darusentan works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Endothelin acts on two types of receptors, i.e., ETA and ETB receptors. ETA receptors are primarily responsible for the vasoconstrictive effects of endothelin, while ETB receptors are involved in vasodilation and clearance of endothelin. Darusentan selectively blocks the ETA receptors, thereby reducing the constriction of blood vessels and improving blood flow.

Biochemical And Physiological Effects

Darusentan has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, and protection against endothelial dysfunction. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Darusentan in lab experiments include its high selectivity for ETA receptors, its potent vasoconstrictive effects, and its ability to improve blood flow. However, one of the limitations of using Darusentan is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on Darusentan. One of the key areas of focus is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its therapeutic potential in other diseases, such as pulmonary hypertension and renal failure. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its therapeutic efficacy in different patient populations.
Conclusion:
In conclusion, Darusentan is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Although there are some limitations to its use in lab experiments, there are several potential future directions for research on Darusentan.

Scientific Research Applications

Darusentan has been extensively studied for its therapeutic applications in various diseases, including hypertension, heart failure, and diabetic nephropathy. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the endothelin receptors, Darusentan reduces the constriction of blood vessels, thereby improving blood flow and reducing blood pressure.

properties

CAS RN

178306-46-2

Product Name

Darusentan, (+/-)-

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)

InChI Key

FEJVSJIALLTFRP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.12 g (5 mmol) of methyl 2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)-3-methoxy-3,3-diphenylpropionate were dissolved in 50 ml of dioxane, 10 ml of 1N KOH solution were added, and the mixture was stirred at 100° C. for 3 h. The solution was diluted with 300 ml of water and extracted with ethyl acetate to remove unreacted ester. The aqueous phase was then adjusted to pH 1-2 with dilute hydrochloric acid and extracted with ethyl acetate. After drying over magnesium sulfate and removal of the solvent by distillation, the residue was mixed with an ether/hexane mixture, and the precipitate which formed was filtered off with suction. After drying, 1.85 g (90%) of a white powder remained.
Name
methyl 2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)-3-methoxy-3,3-diphenylpropionate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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